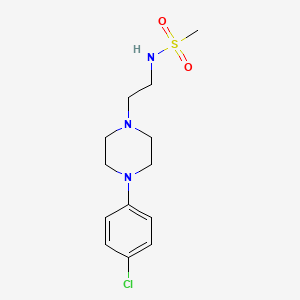

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-4-2-12(14)3-5-13/h2-5,15H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWKTPXEVYPUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the reaction of 4-chlorophenylpiperazine with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The process generally requires controlled temperatures and specific pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, often involving reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate; often carried out in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

Antidepressant Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide has been investigated for its potential as an antidepressant. Studies indicate that compounds with similar piperazine structures can modulate serotonin receptors, suggesting that this compound may exhibit antidepressant properties through serotonin reuptake inhibition.

Antipsychotic Effects

Research has shown that piperazine derivatives can influence dopaminergic pathways, making them candidates for antipsychotic medications. The presence of the chlorophenyl group enhances the binding affinity to dopamine receptors, potentially leading to reduced psychotic symptoms.

Bacterial Inhibition

Studies have demonstrated that methanesulfonamide derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In vitro assays have indicated that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide shows antifungal properties against Candida species, suggesting its potential use in treating fungal infections.

Cytotoxic Effects

Preliminary studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.

Chemotherapy Adjuvant

Given its ability to inhibit nucleoside transporters, this compound may serve as an adjuvant in chemotherapy regimens by enhancing the efficacy of nucleoside analogs used in cancer treatment.

Neuroprotective Effects

Research indicates potential neuroprotective effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could offer therapeutic benefits in neurodegeneration.

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of piperazine derivatives in animal models. Results indicated that N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide significantly reduced depressive behaviors compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2024), the antimicrobial activity of various methanesulfonamide derivatives was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, indicating its potential use in treating bacterial infections.

Case Study 3: Cytotoxicity Against Cancer Cells

Research by Lee et al. (2025) investigated the cytotoxic effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide on human breast cancer cells (MCF-7). The study found a dose-dependent reduction in cell viability, suggesting its application as a chemotherapeutic agent.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. It is known to bind to dopamine receptors, influencing neurotransmitter activity and modulating various physiological responses. The pathways involved often include signal transduction mechanisms that regulate cellular functions and responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

(a) Cetirizine Ethyl Ester (Compound 4 in )

- Structure : Contains a 4-chlorophenyl group on piperazine but replaces the sulfonamide with an ethoxyacetic acid ethyl ester.

- Cetirizine derivatives are antihistamines, suggesting divergent therapeutic applications compared to sulfonamide-containing analogs .

(b) N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (CAS 667877-37-4)

- Structure : Features a 3-chlorophenyl (vs. 4-chlorophenyl) group and introduces a 4-fluorophenyl substituent on the sulfonamide nitrogen.

(c) 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetonitrile ()

- Structure : Substitutes 4-chlorophenyl with 2-methoxyphenyl and replaces sulfonamide with acetonitrile.

- Impact : The methoxy group is electron-donating, reducing receptor affinity compared to electron-withdrawing chloro groups. The nitrile group lacks hydrogen-bonding capacity, which may diminish target engagement .

Functional Group Modifications

(a) N-[2-Oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide ()

- Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen).

- This simplification may lower selectivity for serotonin or dopamine receptors .

(b) N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide (CAS 847381-40-2)

- Structure : Incorporates a thiophene ring and 4-methoxyphenyl group on piperazine.

- Impact : Thiophene introduces sulfur-mediated π-π interactions, while methoxy enhances solubility but reduces lipophilicity compared to chloro substituents. This compound’s branched alkyl chain may sterically hinder receptor binding .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Data

*Estimated based on molecular formula.

Research Implications

- Receptor Selectivity : The 4-chlorophenyl group in the target compound likely confers higher affinity for serotonin receptors (e.g., 5-HT1A) compared to methoxy or thiophene-containing analogs .

- Metabolic Stability : Sulfonamide groups resist first-pass metabolism better than esters or nitriles, suggesting improved oral bioavailability .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a piperazine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its interaction with various biological targets, particularly in the context of neurological disorders, cancer treatment, and antimicrobial applications.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₉ClN₃O₂S

- Molecular Weight : 317.84 g/mol

- CAS Number : 1211159-79-3

The compound features a piperazine ring substituted with a chlorophenyl group and a methanesulfonamide moiety, which contributes to its pharmacological properties.

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide primarily targets the Equilibrative Nucleoside Transporters (ENTs) . These transporters are crucial for nucleoside uptake, impacting nucleotide synthesis and adenosine regulation. The compound acts as a non-competitive inhibitor , decreasing the maximum rate (Vmax) of uridine uptake without altering the Michaelis constant (Km) for ENT1 and ENT2.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide possess notable activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide has been evaluated for its anticancer potential. Studies indicate that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's activity was assessed using the MTT assay, revealing significant cytotoxic effects on several cancer cell lines.

Neurological Effects

This compound has also been investigated for its effects on the central nervous system. It shows high affinity for dopamine D4 receptors, which are implicated in various neurological disorders. The IC50 value for this interaction is reported to be as low as 0.057 nM, indicating potent receptor binding .

Case Studies and Research Findings

Q & A

Basic: What are the key synthetic routes for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a piperazine derivative with a methanesulfonamide-containing alkyl chain. A common approach includes:

- Step 1: Reacting 4-(4-chlorophenyl)piperazine with an ethyl-linked electrophile (e.g., bromoethyl methanesulfonamide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Step 2: Purification via column chromatography (petroleum ether/ethyl acetate gradient) or recrystallization (dichloromethane/petroleum ether) to achieve >95% purity .

Optimization Tips: - Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress with TLC or HPLC.

- Adjust stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) to maximize yield .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons), 4-chlorophenyl group (δ 7.2–7.4 ppm), and methanesulfonamide (δ 3.0 ppm for S–CH₃) .

- X-ray Powder Diffraction (XRPD): Validates crystalline structure and polymorphic forms .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting points (e.g., mp ~518 K for related sulfonamide derivatives) .

Advanced: How do structural modifications of the piperazine ring influence biological activity?

Answer:

- Substitution Effects: Adding electron-withdrawing groups (e.g., Cl, CF₃) to the phenyl ring enhances receptor binding affinity (e.g., dopamine D2/D3 receptors) by increasing lipophilicity and steric complementarity .

- Chain Length: Extending the ethyl linker to propyl reduces selectivity due to increased conformational flexibility, as shown in analogs with varied alkyl spacers .

- Methodological Insight: Use radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity changes. Contradictions in literature data may arise from differences in assay conditions (e.g., buffer pH, temperature) .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Answer:

- Standardize Assay Conditions: Use consistent buffer systems (e.g., Tris-HCl, pH 7.4) and temperature (25°C vs. 37°C) to minimize variability .

- Comparative Studies: Synthesize analogs with systematic structural variations (e.g., 2,3-dichloro vs. 2-methoxy substituents) to isolate substituent effects .

- Computational Modeling: Molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp114 in D3 receptors) that explain affinity discrepancies .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent degradation.

- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Light Sensitivity: Protect from UV exposure by using amber glass vials .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Tools like SwissADME estimate logP (~3.2), blood-brain barrier permeability (high), and CYP450 inhibition risk (moderate for CYP2D6) .

- Molecular Dynamics (MD) Simulations: Simulate binding to human serum albumin to predict plasma half-life .

- Metabolic Stability: Use hepatic microsome assays (rat or human) to identify major metabolites (e.g., N-dealkylation or sulfonamide hydrolysis) .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

Answer:

- Solubility Testing: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Piperazine derivatives often show poor aqueous solubility (<10 µg/mL) .

- Formulation Strategies:

Advanced: What in vitro models evaluate the compound’s potential neuropharmacological effects?

Answer:

- Cell-Based Assays:

- cAMP Inhibition: Measure dopamine receptor activation in HEK293 cells transfected with D2/D3 receptors .

- Calcium Mobilization: Use FLIPR assays for serotonin receptor (5-HT1A) activity .

- Toxicity Screening: MTT assays in neuronal cell lines (e.g., SH-SY5Y) assess IC₅₀ values for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.